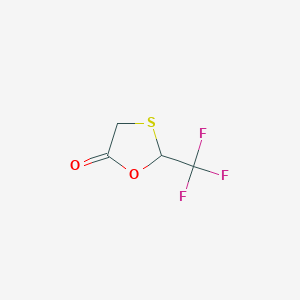

2-(Trifluoromethyl)-1,3-oxathiolan-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-oxathiolan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2S/c5-4(6,7)3-9-2(8)1-10-3/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPRQGFDWGIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(S1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethyl 1,3 Oxathiolan 5 One

Ring-Opening Reactions

The 1,3-oxathiolan-5-one (B1253419) ring is susceptible to cleavage under various conditions, particularly through nucleophilic attack. The trifluoromethyl group at the C2 position plays a crucial role in activating the ring system for these transformations.

Nucleophilic Attack on the 1,3-Oxathiolane (B1218472) Ring System

The 1,3-oxathiolan-5-one moiety contains two primary electrophilic sites: the carbonyl carbon (C5) and the carbon atom bearing the trifluoromethyl group (C2). Nucleophilic attack can lead to the opening of the lactone ring. For instance, reactions with nucleophiles such as amines can proceed via attack at the highly electrophilic carbonyl carbon. This reactivity is amplified by the electron-withdrawing nature of the CF₃ group, which destabilizes the carbonyl group and makes it more susceptible to attack. ic.ac.uk While specific studies on the nucleophilic ring-opening of 2-(trifluoromethyl)-1,3-oxathiolan-5-one are not extensively detailed in the provided literature, the general reactivity pattern of similar lactones and trifluoromethylated compounds suggests that this is a primary reaction pathway. consensus.appresearchgate.net The reaction with amines, for example, would likely lead to the formation of amide derivatives through the cleavage of the endocyclic C-O bond.

Regioselective Ring-Opening of Trifluoromethylated Epoxide Precursors

The synthesis of the this compound ring system can be achieved through the reaction of a trifluoromethylated epoxide precursor with thioglycolic acid. A common precursor is 2-(trifluoromethyl)oxirane (B1348523) (also known as 3,3,3-trifluoro-1,2-epoxypropane). sigmaaldrich.com The formation of the oxathiolane ring involves the nucleophilic ring-opening of the epoxide by the sulfur atom of thioglycolic acid.

This ring-opening is a regioselective Sɴ2 reaction. nih.govd-nb.info The nucleophilic attack by the thiol group occurs preferentially at the less sterically hindered carbon of the epoxide ring (the CH₂ group). rsc.orgvu.nl The strong electron-withdrawing effect of the adjacent trifluoromethyl group directs the nucleophile to the C3 carbon of the epoxide, leading to a specific regioisomer. mdpi.com Following the epoxide opening, an intramolecular cyclization occurs via condensation between the newly formed hydroxyl group and the carboxylic acid of the thioglycolic acid moiety, yielding the 1,3-oxathiolan-5-one ring. nih.gov

| Nucleophile | Site of Attack | Observed Regioselectivity | Reference |

|---|---|---|---|

| Amines | C3 (less hindered carbon) | High | rsc.orgresearchgate.net |

| Thiols | C3 (less hindered carbon) | High | nih.gov |

| Alcohols | C3 (less hindered carbon) | High | researchgate.net |

Substituent Effects on Reactivity

Influence of Trifluoromethyl Group on Electrophilicity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive (-I) effect. nih.govmdpi.comnih.gov Its presence on the 1,3-oxathiolan-5-one ring has a profound impact on the molecule's electronic properties and reactivity.

This strong inductive effect significantly increases the electrophilicity of adjacent carbon atoms. nih.govresearchgate.net In this compound, both the C2 carbon and the C5 carbonyl carbon become more electron-deficient and, therefore, more reactive towards nucleophiles. The increased partial positive charge on the carbonyl carbon enhances its susceptibility to nucleophilic acyl substitution reactions, facilitating the ring-opening discussed previously. ic.ac.ukacs.org This heightened reactivity is a key feature conferred by the CF₃ group, making the molecule a valuable synthetic intermediate. nih.govmdpi.comnih.gov

Reaction Pathways and Proposed Mechanisms

Mechanistic Insights into Mukaiyama Reagent-Mediated Synthesis

A highly efficient, one-pot synthesis of 1,3-oxathiolan-5-ones can be achieved using the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide). isca.meenamine.net This method involves the condensation of an aldehyde with mercaptoacetic acid (thioglycolic acid). isca.me

The proposed mechanism begins with the activation of the carboxylic acid group of thioglycolic acid by the Mukaiyama reagent in the presence of a base, such as triethylamine. isca.meresearchgate.netscispace.com The carboxylate anion attacks the electrophilic pyridinium (B92312) salt, forming a highly reactive pyridyl ester intermediate. This active ester then readily reacts with the aldehyde component. In the context of synthesizing the title compound, a precursor like trifluoroacetaldehyde (B10831) would be used. The thiol group of the activated thioglycolic acid then attacks the carbonyl carbon of the aldehyde. The final step is an intramolecular cyclization (lactonization) that expels 1-methyl-2-pyridone, a stable byproduct, to form the 1,3-oxathiolan-5-one ring. isca.meresearchgate.net This method is advantageous due to its mild reaction conditions and the ease of separation of the product from the byproducts. isca.meenamine.net

| Entry | Aldehyde | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | DMF | 94 |

| 2 | 4-Chlorobenzaldehyde | DMF | 92 |

| 3 | 4-Nitrobenzaldehyde | DMF | 95 |

| 4 | 4-Methoxybenzaldehyde | DMF | 90 |

| 5 | 2-Naphthaldehyde | DMF | 91 |

Catalytic Roles in 1,3-Oxathiolan-5-one Formation

The formation of the 1,3-oxathiolan-5-one ring system, particularly chiral derivatives, can be efficiently achieved through chemoenzymatic methods. One notable approach involves a dynamic covalent kinetic resolution (DCKR) strategy, which combines dynamic hemithioacetal formation with an enzyme-catalyzed intramolecular lactonization. mdpi.com This process allows for the conversion of a prochiral starting material into a chiral product with good conversion rates and moderate to high enantiomeric excess.

The table below summarizes the findings for the lipase-catalyzed asymmetric synthesis of 1,3-oxathiolan-5-one derivatives.

| Catalyst | Reaction Type | Key Features | Product Type | Ref. |

| Lipase (B570770) (e.g., CALB) | Dynamic Covalent Kinetic Resolution | Combines dynamic hemithioacetal formation with enzyme-catalyzed intramolecular lactonization. | Chiral 1,3-oxathiolan-5-one derivatives | mdpi.com |

Tandem Reactions in Analogous Systems

Tandem reactions, also known as cascade or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. numberanalytics.comnih.govprinceton.edu This approach significantly enhances synthetic efficiency, reduces waste, and allows for the rapid construction of complex molecular architectures from simple precursors. numberanalytics.comnih.gov While specific tandem reactions involving this compound are not extensively documented, the principles are widely applied in the synthesis of analogous heterocyclic systems, including those containing the trifluoromethyl group or the oxathiolane core.

In systems analogous to the oxathiolane ring, tandem processes have also been effectively utilized. The synthesis of cis-(±)-2-Hydroxymethyl-5-(cytosine-1′-yl)-1,3-oxathiolane, a nucleoside analog, involves a multi-step sequence where the key oxathiolane ring is constructed and subsequently coupled with the nucleobase. researchgate.net While not a single-pot tandem reaction in its entirety, the principles of sequential bond formation to build complexity are evident. Chemoenzymatic tandem catalysis, as discussed previously, combines chemical and enzymatic steps in one pot for the synthesis of 1,3-oxathiolan-5-one derivatives, showcasing a powerful strategy for creating these structures. mdpi.com These examples from analogous systems demonstrate the broad applicability and potential of tandem reactions for the efficient synthesis of complex molecules containing features similar to this compound.

The following table presents examples of tandem or cascade reactions in the synthesis of analogous heterocyclic compounds.

| Reaction Type | Reactants | Key Steps | Product | Ref. |

| Three-Component Cascade | Isoquinoline, Dialkyl acetylenedicarboxylate, 2,2,2-Trifluoro-1-phenylethanone | 1,4-Dipolar cycloaddition cascade | 2-(Trifluoromethyl)-2H- mdpi.comscbt.comoxazino[2,3-a]isoquinoline derivatives | researchgate.net |

| Cyclization Reaction | Thiazole-5-carboxamides, Trifluoroacetic anhydride | Pyrimidine (B1678525) ring formation | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | nih.gov |

| Chemoenzymatic Tandem Catalysis | Aldehyde precursors | Dynamic hemithioacetal formation, Lipase-catalyzed lactonization | Chiral 1,3-oxathiolan-5-one derivatives | mdpi.com |

Derivatization and Functionalization of 2 Trifluoromethyl 1,3 Oxathiolan 5 One Framework

Introduction of Additional Functionalities

The introduction of new functional groups to the 2-(trifluoromethyl)-1,3-oxathiolan-5-one core is a key strategy for modifying its chemical and physical properties. Research in this area has focused on leveraging the reactivity of the positions on the oxathiolane ring, particularly the carbon alpha to the carbonyl group (C4), which is susceptible to enolization and subsequent reaction with electrophiles.

Condensation reactions with aldehydes and ketones represent a common approach to introduce new substituents. For instance, the C4 position can be deprotonated using a suitable base to form an enolate, which can then react with various carbonyl compounds. This methodology allows for the straightforward introduction of a wide range of alkyl and aryl moieties, extending the molecular framework and providing handles for further chemical transformations.

Alkylation reactions provide another avenue for functionalization. The enolate generated from this compound can be reacted with alkyl halides to introduce new carbon-carbon bonds at the C4 position. The choice of the alkylating agent and reaction conditions can be tailored to achieve specific structural outcomes.

Transformations Leading to Related Heterocyclic Systems

The this compound skeleton can be chemically transformed into other important classes of sulfur-containing heterocycles. These transformations often involve the modification of the carbonyl group or the sulfur atom within the ring.

Synthesis of 1,3-Oxathiolane-2-thione Derivatives

The conversion of the 5-oxo functionality of this compound into a thione group is a potential pathway to novel derivatives, although direct thionation of this specific lactone is not extensively documented. A plausible approach involves the use of thionating agents such as Lawesson's reagent or phosphorus pentasulfide. These reagents are known to convert carbonyl compounds, including lactones, into their corresponding thiocarbonyl analogues.

An alternative strategy for the synthesis of related 1,3-oxathiolane-2-thione structures involves the reaction of epoxides with carbon disulfide. While this method does not start from this compound, it provides access to the core 1,3-oxathiolane-2-thione ring system which could then be further functionalized. For example, the reaction of 2-(trifluoromethyl)oxirane (B1348523) with carbon disulfide in the presence of a suitable catalyst could potentially yield 5-(trifluoromethyl)-1,3-oxathiolane-2-thione.

Furthermore, existing 1,3-oxathiolan-2-ones can be converted into 1,3-dithiolan-2-thiones, indicating the possibility of manipulating the heteroatoms within the ring system. rsc.org This suggests that a multi-step process involving the conversion of the 5-oxo group, followed by ring-opening and re-cyclization, could be a viable, albeit complex, route to 2-thione derivatives.

Generation of Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in the 1,3-oxathiolane (B1218472) ring can be oxidized to afford the corresponding sulfoxide and sulfone analogues, which can significantly alter the biological and chemical properties of the molecule. The selective oxidation of sulfides to sulfoxides, and further to sulfones, is a well-established transformation in organic chemistry.

For the generation of the sulfoxide derivative, controlled oxidation using one equivalent of an oxidizing agent is typically employed. Common reagents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The reaction conditions, such as temperature and solvent, are crucial to prevent over-oxidation to the sulfone.

The synthesis of the sulfone analogue requires stronger oxidizing conditions or the use of an excess of the oxidizing agent. Reagents like potassium permanganate (B83412) or an excess of hydrogen peroxide, often in the presence of a catalyst, can effectively oxidize the sulfide (B99878) or the intermediate sulfoxide to the corresponding sulfone, yielding 2-(trifluoromethyl)-1,3-oxathiolan-5,5-dioxide.

Preparation of Bis-Cyclic and Polyfluorinated Analogues

The development of more complex molecular architectures based on the this compound framework includes the synthesis of bis-cyclic and polyfluorinated derivatives.

The preparation of bis-cyclic analogues can be envisioned through several synthetic strategies. One approach involves the dimerization of the this compound enolate, which could be induced under specific reaction conditions to form a C-C bond between two oxathiolane units. Another possibility is the reaction of the enolate with a bifunctional electrophile, which would act as a linker to connect two heterocyclic rings.

Further fluorination of the this compound molecule could lead to polyfluorinated analogues with potentially enhanced biological activity and metabolic stability. Direct fluorination of the C4 position could be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The introduction of additional fluorine atoms can profoundly impact the molecule's lipophilicity, acidity, and conformational preferences.

Below is a table summarizing the types of derivatization and functionalization discussed:

| Section | Transformation Type | Key Reagents/Strategies | Potential Products |

| 4.1 | Introduction of Additional Functionalities | Aldehydes/Ketones (Condensation), Alkyl halides (Alkylation) | C4-substituted derivatives |

| 4.2.1 | Synthesis of 1,3-Oxathiolane-2-thione Derivatives | Lawesson's reagent, P4S10 (Thionation) | 2-(Trifluoromethyl)-1,3-oxathiolan-5-thione |

| 4.2.2 | Generation of Sulfoxide and Sulfone Analogues | H2O2, m-CPBA (Oxidation) | 2-(Trifluoromethyl)-1,3-oxathiolan-5-oxide, 2-(Trifluoromethyl)-1,3-oxathiolan-5,5-dioxide |

| 4.3 | Preparation of Bis-Cyclic and Polyfluorinated Analogues | Dimerization, Bifunctional electrophiles, Electrophilic fluorinating agents | Bis(this compound) derivatives, Polyfluorinated analogues |

Stereochemistry and Asymmetric Synthesis of 2 Trifluoromethyl 1,3 Oxathiolan 5 One

Chiral Synthesis Methodologies

The asymmetric synthesis of 2-(trifluoromethyl)-1,3-oxathiolan-5-one and related structures can be approached through various strategies that aim to control the stereochemical outcome of the reaction. These methods often involve the use of chiral catalysts or auxiliaries to induce facial selectivity in the formation of the stereogenic center.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, often minimizing the need for subsequent resolution steps. For trifluoromethylated heterocycles, catalytic asymmetric methods are particularly valuable. While specific asymmetric syntheses for this compound are not extensively documented in readily available literature, general principles of asymmetric catalysis can be applied. For instance, the synthesis of other trifluoromethylated heterocycles has been achieved with high enantioselectivity using Brønsted acid assisted Lewis base catalysis. This approach could potentially be adapted for the synthesis of the target oxathiolanone.

Chiral Templates and Auxiliaries in Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent class of chiral auxiliaries used in the synthesis of fluorinated compounds are oxazolidinones. nih.gov These can be acylated and then subjected to diastereoselective reactions. For example, N-acyl oxazolidinones have been used in asymmetric trifluoromethylation reactions catalyzed by ruthenium, proceeding through radical addition to zirconium enolates. nih.gov While this specific example does not yield the 1,3-oxathiolan-5-one (B1253419) ring system directly, it demonstrates the utility of oxazolidinone auxiliaries in controlling the stereochemistry of trifluoromethylated products. The chiral auxiliary can often be recovered in nearly quantitative yield. nih.gov

The general approach involves attaching the chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to introduce the trifluoromethyl group and form the desired ring, and then cleaving the auxiliary to yield the enantiomerically enriched product.

| Chiral Auxiliary Type | Example | Application in Asymmetric Synthesis |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Directing group for diastereoselective alkylation and aldol (B89426) reactions. wikipedia.org |

| Camphorsultam | Oppolzer's sultam | Used in asymmetric Michael additions and Claisen rearrangements. wikipedia.org |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Forms amides that undergo diastereoselective enolate alkylation. |

Enantiomeric Resolution Techniques

When a racemic mixture of this compound is produced, enantiomeric resolution techniques can be employed to separate the enantiomers.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a powerful method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. Lipase-catalyzed transesterification is a frequently used strategy for the kinetic resolution of alcohols and esters.

While specific studies on the enzymatic kinetic resolution of this compound are not prevalent, the resolution of analogous 1,3-oxathiolane (B1218472) derivatives has been reported. For example, racemic 1,3-oxathiolane intermediates have been resolved using Mucor miehei lipase (B570770). nih.gov This suggests that a similar strategy could be viable for resolving racemic this compound, likely by targeting the ester functionality within the lactone ring for hydrolysis or transesterification. The success of such a resolution would depend on the ability of the chosen lipase to differentiate between the two enantiomers at the C2 position.

| Enzyme | Typical Reaction | Substrate Class |

| Candida antarctica Lipase B (CALB) | Transesterification | Secondary alcohols, amines |

| Pseudomonas cepacia Lipase (PSL) | Hydrolysis, Transesterification | Esters, Alcohols |

| Mucor miehei Lipase | Transesterification | Esters, Alcohols |

Stereochemical Stability and Epimerization Studies

The stereochemical stability of the C2 center in this compound is a critical factor, particularly during synthesis and purification. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can lead to a loss of enantiomeric purity.

The presence of the electron-withdrawing trifluoromethyl group can influence the acidity of the proton at the C2 position. Under certain conditions, particularly in the presence of base, this proton could be abstracted to form an enolate or a related stabilized carbanion. Reprotonation of this intermediate could occur from either face, leading to racemization or epimerization if other stereocenters are present. Studies on related fluorinated heterocycles have shown that stereoelectronic effects, such as the gauche effect and anomeric effects, can significantly influence conformational stability. nih.gov A thorough investigation into the stability of this compound under various pH and temperature conditions would be necessary to establish optimal handling and reaction conditions to maintain its stereochemical integrity.

Diastereoselective Processes in Related Syntheses

While information on diastereoselective processes specifically involving this compound is limited, the synthesis of structurally related trifluoromethylated heterocycles often involves diastereoselective steps. For instance, the cyclopropanation of 2-(trifluoromethyl)-2H-azirines to form 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes proceeds with diastereoselectivity. nih.gov These azabicyclobutanes can then undergo strain-release reactions to produce various substituted 2-(trifluoromethyl)azetidines.

In the context of 1,3-oxathiolane synthesis, diastereoselectivity is often a key consideration when multiple stereocenters are being formed. For example, the coupling of (+)-thiolactic acid with 2-benzoyloxyacetaldehyde yields a diastereomeric mixture of oxathiolane acids. nih.gov The ratio of diastereomers formed is dependent on the reaction conditions and the nature of the starting materials. Such principles would apply to the synthesis of substituted derivatives of this compound where a second stereocenter is introduced.

| Reaction Type | Substrates | Key Feature |

| Cyclopropanation | 2-(Trifluoromethyl)-2H-azirine and a sulfur ylide | Diastereoselective formation of a three-membered ring. |

| Aldol Reaction | A chiral aldehyde and a trifluoromethylated ketone | Creation of two new stereocenters with potential for high diastereoselectivity. |

| Michael Addition | A chiral Michael acceptor and a trifluoromethylated nucleophile | Diastereoselective 1,4-addition. |

Applications in Advanced Chemical Synthesis

Role as Intermediates in Complex Molecule Construction

The 1,3-oxathiolane (B1218472) framework is a key structural motif in several biologically active compounds, highlighting the importance of intermediates that can be used to construct this ring system.

The 1,3-oxathiolane ring is the core component of a class of synthetic nucleoside analogues with potent antiviral activity. nih.gov These compounds function by inhibiting viral replication and are essential medicines in the treatment of infections such as HIV and hepatitis B. nih.gov The synthesis of these therapeutic agents often involves the stereoselective coupling of a 1,3-oxathiolane intermediate with a pyrimidine (B1678525) or purine (B94841) nucleobase. nih.gov The stereochemistry of the oxathiolane ring is critical, as different enantiomers can exhibit significant differences in biological activity and toxicity. researchgate.net

Over the past several decades, numerous libraries of diverse nucleoside analogues have been synthesized by modifying the structure of natural nucleosides in three primary ways: modification of the nucleobase, modification of the D-ribofuranosyl fragment, and phosphorylation of the hydroxy group at the C-5' atom. nih.gov While the 1,3-oxathiolane moiety is a proven replacement for the sugar ring in many successful antiviral drugs, nih.gov the specific use of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one as a direct precursor in the synthesis of these analogues is not extensively detailed in available research. However, its core structure aligns with the general class of building blocks used for this purpose.

The large-scale production of high-demand drugs like Lamivudine (3TC) and Emtricitabine (FTC) relies on the efficient and cost-effective synthesis of key oxathiolane intermediates. nih.gov The industrial routes to these active pharmaceutical ingredients (APIs) have been the subject of considerable innovation, aiming to reduce costs and improve stereochemical control. nih.gov

Separately, trifluoromethylated compounds are of immense industrial importance, particularly in the pharmaceutical and agrochemical sectors. jelsciences.comnih.gov The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are crucial for effective drugs and pesticides. nih.gov The synthesis of trifluoromethylpyridines, for example, is a key process for producing several crop-protection products. nih.gov Given the established industrial relevance of both the oxathiolane core and the trifluoromethyl group, this compound represents a potentially valuable building block for the industrial synthesis of novel, high-performance chemical entities.

Development of Functionalized Polymer Materials via Ring-Opening Copolymerization

Ring-opening polymerization (ROP) is a powerful technique for synthesizing a wide range of polymers with controlled architectures and functionalities. Cationic ring-opening polymerization (CROP), in particular, is used for various cyclic monomers, including heterocycles like 2-oxazolines and 1,3,5-trioxane. researchgate.netnih.gov This method allows for the creation of polymers with heteroatoms in the backbone, leading to materials with unique properties. The lactone functional group within this compound suggests its potential as a monomer for ROP. The polymerization process could lead to novel polyester-type materials containing both sulfur and a trifluoromethyl pendant group, which could impart unique thermal, physical, and surface properties to the resulting polymer. However, specific studies detailing the ring-opening copolymerization of this compound are not prevalent in the current literature.

Utility in Fluorine Chemistry and Synthesis of Polyfluorinated Compounds

The presence of a trifluoromethyl group firmly places this compound within the domain of fluorine chemistry. The unique properties of the carbon-fluorine bond are exploited to create molecules with enhanced stability and specific reactivity. core.ac.uk Fluorinated building blocks are essential for constructing complex polyfluorinated molecules. For instance, compounds like perfluoro-m-xylene serve as convenient starting materials for the synthesis of polyfluorinated thiacalixarenes. mdpi.com

The trifluoromethyl group is one of the most common fluorinated moieties found in pharmaceuticals and agrochemicals. nih.gov Its introduction into organic molecules can dramatically alter their chemical reactivity, acidity, polarity, and metabolic stability. nih.gov As a polyfluorinated molecule itself, this compound serves as a valuable building block, offering a combination of a reactive heterocyclic core and a property-modifying trifluoromethyl group for the synthesis of other complex fluorinated targets.

Application as Chiral Reagents and Ligands

Chirality is a fundamental aspect of medicinal chemistry, and this is particularly true for 1,3-oxathiolane nucleosides. The precise three-dimensional arrangement of atoms is crucial for biological activity, and often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even toxic. nih.gov Consequently, significant research has focused on the enantioselective synthesis and resolution of chiral oxathiolane intermediates. nih.govresearchgate.net

Advanced spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are employed to determine the absolute stereochemistry of key chiral intermediates, including those containing trifluoromethyl groups. researchgate.net This allows for rigorous quality control during the synthesis of enantiomerically pure compounds. While the synthesis of chiral derivatives from oxathiolane precursors is well-established, the direct use of this compound as a chiral reagent, such as a chiral auxiliary or as a ligand in asymmetric catalysis, is not documented in the available research.

Chemical Modification and Derivatization for Specialized Research

As a functionalized heterocycle, this compound is a platform for chemical modification and derivatization to generate novel molecules for specialized research. The structure contains multiple reactive sites, including the carbonyl group of the lactone, which can be targeted for various transformations. The synthesis of new derivatives is a common strategy in medicinal and materials chemistry. For example, various derivatives of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine have been synthesized and further elaborated, highlighting their utility as versatile building blocks. rsc.org Similarly, this compound can be envisioned as a starting point for creating libraries of new compounds where the core structure is systematically modified to explore structure-activity relationships or to develop new materials with tailored properties.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the derivatization of This compound for the explicit purpose of plant growth regulation.

While the trifluoromethyl group is a common moiety in various agrochemicals due to its ability to enhance biological activity, and heterocyclic compounds are widely explored for such applications, the specific compound "this compound" has not been documented in the context of creating derivatives for plant growth regulation research.

Therefore, no data tables or detailed research findings on this specific topic can be provided as per the requested article structure.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(Trifluoromethyl)-1,3-oxathiolan-5-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with the use of chiral shift reagents, affords a complete picture of its molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The 1,3-oxathiolan-5-one (B1253419) ring contains a methylene (B1212753) group (CH₂) and a methine proton (CH).

Methylene Protons (H-4): The two protons on the carbon adjacent to the sulfur atom (C-4) are diastereotopic due to the adjacent chiral center at C-2. This magnetic inequivalence results in their appearance as two distinct signals, typically as a pair of doublets, due to geminal coupling to each other. Their chemical shift is influenced by the neighboring sulfur atom and the carbonyl group.

Methine Proton (H-2): The single proton at the chiral center (C-2), which is bonded to both an oxygen atom and the trifluoromethyl group, is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. This signal would be located further downfield due to the deshielding effects of the adjacent electronegative oxygen and fluorine atoms.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | Downfield | Quartet (q) | ³JH-F |

| H-4a | Varies | Doublet of doublets (dd) or Multiplet (m) | ²JH-H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the carbon framework of a molecule. The structure of this compound features four distinct carbon atoms.

Carbonyl Carbon (C-5): The carbon of the carbonyl group (C=O) is highly deshielded and will appear significantly downfield, typically in the range of 170-180 ppm.

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JC-F).

Methine Carbon (C-2): The chiral carbon atom bonded to the oxygen, sulfur, and trifluoromethyl group will also show coupling to the fluorine atoms (²JC-F), resulting in a quartet.

Methylene Carbon (C-4): The methylene carbon adjacent to the sulfur atom will appear at a characteristic chemical shift for carbons in such an environment.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F-coupling) |

|---|---|---|

| C-5 (C=O) | 170 - 180 | Singlet (s) |

| CF₃ | 120 - 130 | Quartet (q) |

| C-2 | 80 - 90 | Quartet (q) |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, this method is crucial for confirming the presence and electronic environment of the trifluoromethyl group. A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal will appear as a doublet due to coupling with the adjacent methine proton (H-2). The chemical shift of this signal is characteristic of a CF₃ group attached to a carbon bearing an oxygen atom. colorado.eduucsb.edu

Table 3: Expected ¹⁹F NMR Data for this compound

| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. Chiral NMR shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to resolve the signals of the enantiomers. tcichemicals.comresearchgate.netlibretexts.org

The shift reagent forms diastereomeric complexes with the enantiomers of the substrate through coordination with Lewis basic sites, such as the carbonyl oxygen and the ether oxygen of the oxathiolane ring. mdpi.comslideshare.net These transient diastereomeric complexes have different magnetic environments, leading to separate sets of NMR signals for each enantiomer. The integration of these resolved signals allows for the determination of the enantiomeric excess (ee) of a non-racemic sample. The magnitude of the induced shift is dependent on the concentration of the shift reagent and the proximity of the protons to the coordination site. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The key functional groups in this compound that give rise to characteristic IR absorption bands are:

C=O Stretch: A strong and sharp absorption band is expected for the carbonyl group of the lactone (a cyclic ester). This is typically one of the most prominent peaks in the spectrum.

C-F Stretches: The carbon-fluorine bonds of the trifluoromethyl group will produce strong absorption bands in the fingerprint region.

C-O Stretch: The C-O stretching vibrations of the ester and ether functionalities within the ring will also be present.

C-S Stretch: The carbon-sulfur bond will have a weaker absorption in the fingerprint region.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Lactone) | 1750 - 1780 | Strong |

| C-F | 1100 - 1300 | Strong |

| C-O | 1000 - 1200 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 172.13 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation pattern would be dictated by the stability of the resulting fragments. Key expected fragmentation pathways include:

Loss of CF₃: Cleavage of the C-C bond can lead to the loss of a trifluoromethyl radical (•CF₃), resulting in a fragment ion.

Decarbonylation: The loss of a molecule of carbon monoxide (CO) from the lactone ring is a common fragmentation pathway for such structures. miamioh.edu

Ring Cleavage: Various cleavages of the oxathiolan-5-one ring can occur, leading to characteristic fragment ions.

Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule and supports the structure determined by NMR and IR spectroscopy.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and the conformation of the oxathiolanone ring.

An X-ray diffraction study of this compound would be expected to elucidate:

Molecular Geometry: The precise spatial arrangement of all atoms in the molecule, confirming the connectivity and stereochemistry.

Conformation of the Oxathiolanone Ring: The five-membered ring is not perfectly planar and can adopt various conformations, such as an envelope or twist form. XRD would pinpoint the preferred conformation in the solid state.

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-S, C-O, C=O, C-CF3) and angles, which can provide insight into the electronic environment of the molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as dipole-dipole interactions and hydrogen bonding (if applicable in co-crystals). The trifluoromethyl group can also participate in weaker interactions.

A hypothetical data table representing the kind of information that would be obtained from a single-crystal X-ray diffraction experiment is presented below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.50 |

| b (Å) | 7.20 |

| c (Å) | 12.30 |

| β (°) | 105.5 |

| Volume (Å3) | 725.0 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.575 |

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation and analysis of its stereoisomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is crucial for determining its purity by separating it from any starting materials, byproducts, or degradation products.

Given that this compound possesses a chiral center at the C2 position, the separation of its enantiomers is of significant importance. This is achieved through chiral HPLC, which utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers. The interaction between the enantiomers and the CSP creates diastereomeric complexes with different energies, leading to different retention times and, thus, separation.

Various types of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely used for the separation of a broad range of chiral compounds, including those with trifluoromethyl groups.

A representative HPLC method for the chiral separation of the enantiomers of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions, identifying compounds in a mixture, and assessing purity. mdpi.com In the context of this compound, TLC can be used to quickly check for the presence of starting materials or the formation of byproducts during its synthesis.

The separation in TLC is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material, usually silica gel, on a flat inert substrate) and a mobile phase (a solvent or solvent mixture). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions (stationary phase, mobile phase, and temperature).

A typical TLC analysis for assessing the purity of this compound would involve spotting a solution of the compound on a silica gel plate and developing it in an appropriate solvent system.

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (30:70, v/v) |

| Visualization | UV light (254 nm) and/or potassium permanganate (B83412) stain |

| Rf of this compound | ~0.45 |

Computational and Theoretical Investigations

Quantum Mechanical Calculations of Molecular Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and various molecular properties of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one. The presence of the highly electronegative trifluoromethyl (CF3) group significantly influences the electron distribution within the 1,3-oxathiolan-5-one (B1253419) ring system.

The CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This inductive effect leads to a significant polarization of the C-CF3 bond, which in turn affects the electronic environment of the entire molecule. The electron density is drawn away from the heterocyclic ring towards the CF3 group, which can be quantified through the calculation of atomic charges and the mapping of the molecular electrostatic potential (MEP).

Calculated molecular properties provide a quantitative basis for understanding the molecule's behavior. Key properties that can be determined include bond lengths, bond angles, dihedral angles, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability and lower reactivity.

Table 1: Calculated Molecular Properties of this compound (Estimated)

| Property | Value |

| Bond Lengths (Å) | |

| C=O | ~1.20 |

| C-S | ~1.82 |

| C-O (ring) | ~1.45 |

| C-CF3 | ~1.54 |

| C-F | ~1.35 |

| **Bond Angles (°) ** | |

| O-C-S | ~110 |

| C-S-C | ~95 |

| C-O-C | ~115 |

| Mulliken Atomic Charges (e) | |

| Carbonyl Carbon | Highly Positive |

| Carbonyl Oxygen | Negative |

| Sulfur | Slightly Positive |

| C2 Carbon | Positive |

| Frontier Orbital Energies (eV) | |

| HOMO | Relatively Low |

| LUMO | Relatively Low |

| HOMO-LUMO Gap | Moderate |

Theoretical Structure Determination and Conformation Analysis

The three-dimensional structure and conformational preferences of this compound can be investigated using theoretical methods. The 1,3-oxathiolan-5-one ring is a five-membered heterocycle, which typically adopts a non-planar conformation to relieve ring strain. The most likely conformations are envelope or twist forms.

In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. For the 1,3-oxathiolan-5-one ring, the sulfur or the oxygen atom could potentially be the out-of-plane atom. In a twist conformation, two adjacent atoms are out of the plane on opposite sides. The relative energies of these conformers can be calculated to determine the most stable conformation.

The bulky and highly electronegative trifluoromethyl group at the C2 position will have a significant impact on the conformational preference. Steric hindrance between the CF3 group and the substituents on the adjacent ring atoms will influence the puckering of the ring. It is expected that the CF3 group will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

Table 2: Conformational Analysis of this compound (Theoretical)

| Conformer | Dihedral Angle (O-C2-S-C4) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (S-out) | Variable | Higher | Minor |

| Envelope (O-out) | Variable | Lower | Major |

| Twist | Variable | Intermediate | Minor |

Note: This table presents a qualitative prediction of the conformational landscape of this compound based on the analysis of similar five-membered heterocyclic systems.

Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations are invaluable for predicting the reactivity of this compound and elucidating potential mechanistic pathways for its reactions. The strong electron-withdrawing nature of the trifluoromethyl group is expected to be the dominant factor governing the molecule's reactivity. nih.gov

Computational studies can model the reaction pathways of such nucleophilic additions. This involves locating the transition state structures and calculating the activation energies for different potential mechanisms. For instance, the hydrolysis of the lactone can proceed via a tetrahedral intermediate, and the energy profile for this process can be mapped out.

Furthermore, the C2 carbon, being attached to both an oxygen and a sulfur atom as well as the CF3 group, is also an electrophilic center. Nucleophilic attack at this position could lead to ring-opening reactions. nih.gov The relative reactivity of the C2 and C5 positions can be assessed by comparing the activation barriers for nucleophilic attack at each site.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to 2-(Trifluoromethyl)-1,3-oxathiolan-5-one

Current synthetic methodologies for 1,3-oxathiolan-5-ones can be adapted and optimized for the specific synthesis of the trifluoromethyl derivative. Future research should focus on developing more efficient, scalable, and environmentally benign pathways.

One promising avenue is the acid-catalyzed cyclocondensation reaction between 2-mercaptoacetic acid and a suitable trifluoromethylated carbonyl compound. A general precedent for this transformation involves the reaction of an aldehyde with 2-mercaptoacetic acid, typically in refluxing toluene, to form the 1,3-oxathiolane (B1218472) lactone core. nih.gov Adapting this method by using trifluoroacetaldehyde (B10831) or its hydrate (B1144303) would provide a direct route to the target molecule.

Another sophisticated approach could be adapted from sulfenyl chloride chemistry. This multi-step synthesis might involve the esterification of thioglycolic acid, followed by halogenation with a reagent like sulfuryl chloride to form a sulfenyl chloride intermediate. nih.gov Subsequent reaction with a trifluoromethylated enol ether could construct the core structure, which would then be cyclized to yield the desired oxathiolanone.

These potential routes, summarized in the table below, offer different advantages in terms of starting material availability, scalability, and reaction conditions that warrant further investigation.

| Proposed Synthetic Route | Key Starting Materials | Potential Advantages | Reference Precedent |

|---|---|---|---|

| Cyclocondensation | Trifluoroacetaldehyde (or hydrate), 2-Mercaptoacetic acid | Atom economical, potentially a one-step reaction. | nih.gov |

| Sulfenyl Chloride Chemistry | Thioglycolic acid, Sulfuryl chloride, Trifluoromethylated enol ether | Modular approach, allowing for potential derivatization. | nih.gov |

Expanded Scope of Chemical Transformations

The reactivity of this compound is a rich area for future exploration. The molecule possesses multiple reactive sites: the carbonyl group, the thioether linkage, and the methylene (B1212753) protons alpha to the carbonyl. Research into its behavior with a diverse range of reagents could yield a variety of novel trifluoromethylated compounds.

Drawing analogy from the known reactivity of similar 1,3-oxathiolan-5-ones, a wide array of transformations can be predicted. researchgate.net For instance, the active methylene group at the C4 position should be amenable to condensation reactions, such as Knoevenagel condensations with aldehydes and ketones, to introduce new carbon-carbon bonds. Furthermore, the lactone ring is susceptible to nucleophilic attack. Ring-opening reactions with nucleophiles like amines or hydrazines could provide access to functionalized trifluoromethyl-containing mercaptoacetamides. researchgate.net These transformations would generate valuable synthetic intermediates that are otherwise difficult to access.

| Reaction Type | Reagents | Potential Product Class | Key Reactive Site |

|---|---|---|---|

| Knoevenagel Condensation | Aromatic/Aliphatic Aldehydes, Ketones | 4-Alkylidene-2-(trifluoromethyl)-1,3-oxathiolan-5-ones | α-Methylene (C4) |

| Nucleophilic Ring-Opening | Amines, Hydrazines, Alcohols | N-Substituted 2-((trifluoromethyl)thio)acetamides | Carbonyl Carbon (C5) |

| Fused Heterocycle Synthesis | α-Bromoesters, Hydrazides | Fused Furo[3,2-d] nih.govnih.govoxathiol or Thiazolo-derivatives | α-Methylene and Carbonyl |

Advanced Chiral Technologies for Enantioselective Synthesis

The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer is crucial for potential applications in medicinal chemistry, where stereochemistry often dictates biological activity.

Several advanced strategies could be pursued for this purpose:

Asymmetric Catalysis : A powerful approach would be the development of a catalytic asymmetric cyclization. This could involve using a chiral Lewis acid or Brønsted acid to catalyze the condensation between 2-mercaptoacetic acid and a trifluoromethylated aldehyde precursor, controlling the facial selectivity of the attack on the carbonyl group. Catalytic systems based on cinchona alkaloids have proven effective in asymmetric reactions involving trifluoromethyl imines and could be adapted. nih.gov

Chiral Auxiliaries : A well-established method would involve temporarily attaching a chiral auxiliary to one of the starting materials. For example, a chiral alcohol could be used to esterify 2-mercaptoacetic acid. After the diastereoselective cyclization to form the oxathiolanone, the auxiliary would be cleaved to yield the enantioenriched product.

Biocatalysis : An emerging and highly selective technology is the use of engineered enzymes. Future work could focus on developing a biocatalyst, potentially based on a cytochrome c or other promiscuous enzyme scaffold, capable of catalyzing the enantioselective synthesis of the target molecule. nih.govnih.gov Such enzymatic platforms have been successfully engineered for other challenging asymmetric trifluoromethylations. nih.gov

| Technology | Methodology | Key Challenge |

|---|---|---|

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to control stereochemistry during ring formation. | Discovery and optimization of a suitable catalyst system. |

| Chiral Auxiliaries | Temporary covalent bonding of a chiral molecule to guide a diastereoselective reaction. | Efficient attachment and cleavage of the auxiliary without racemization. |

| Biocatalysis | Directed evolution of enzymes to create a highly selective catalyst for the desired transformation. | Screening and engineering an enzyme with high activity and enantioselectivity. |

Integration in Supramolecular Assemblies and Material Science

The unique properties of this compound make it a compelling building block for materials science and supramolecular chemistry.

Polymer Synthesis : Lactones are valuable monomers for ring-opening polymerization (ROP) to produce biodegradable polyesters. nih.gov The target molecule could serve as a monomer for ROP to create novel fluorinated poly(thioesters). Such polymers are expected to exhibit unique thermal properties, chemical resistance, and surface characteristics due to the presence of the trifluoromethyl group. Research on the polymerization of fluorinated β-lactones has already demonstrated the feasibility of creating novel fluorinated poly(β-hydroxyalkanoate)s. nih.gov

Crystal Engineering : The trifluoromethyl group is known to be a powerful directing group in crystal engineering, capable of influencing molecular packing through weak interactions like C–H···F hydrogen bonds and F···F contacts. acs.orgresearchgate.net The interplay of these interactions with the hydrogen bond accepting capabilities of the carbonyl oxygen could be exploited to design novel crystalline materials with predictable architectures and potentially useful physical properties.

Coordination Polymers : The sulfur and oxygen atoms within the oxathiolanone ring present potential coordination sites for metal ions. While some 1,3-oxathiolane derivatives have been explored in coordination chemistry, the field remains underdeveloped. scispace.com The title compound could act as a novel ligand for the construction of coordination polymers or metal-organic frameworks (MOFs), where the CF3 group could be used to tune the porosity and surface properties of the resulting material.

Deeper Computational and Mechanistic Probes

To guide and accelerate the experimental work outlined above, in-depth computational and mechanistic studies are essential. Modern computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's behavior.

Future computational research should focus on:

Reaction Mechanism Elucidation : DFT calculations can be used to map the potential energy surfaces of the proposed synthetic routes, identifying transition states and intermediates. researchgate.net This would help in optimizing reaction conditions and understanding selectivity. For example, modeling the transition states in an asymmetric catalytic reaction could explain the origin of enantioselectivity. acs.org

Conformational Analysis : Investigating the conformational preferences of the five-membered oxathiolanone ring and the rotational barrier of the trifluoromethyl group. This information is critical for understanding its reactivity and how it packs in a crystal lattice.

Predicting Reactivity : Calculating molecular properties such as frontier molecular orbital energies (HOMO/LUMO) and electrostatic potential maps can help predict the molecule's reactivity towards different electrophiles and nucleophiles.

Modeling Intermolecular Interactions : Quantifying the strength and directionality of non-covalent interactions, such as C–H···F and C–H···O hydrogen bonds, will be invaluable for the rational design of supramolecular assemblies and crystalline materials. acs.org

By systematically pursuing these unexplored avenues, the scientific community can establish this compound as a versatile and valuable building block for synthesizing a new generation of advanced organic molecules and materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(trifluoromethyl)-1,3-oxathiolan-5-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α-mercaptoacetic acid derivatives with trifluoromethyl ketones. Key protocols include solvent-free conditions under microwave irradiation (diastereoselective Knoevenagel-Michael tandem reactions) or room-temperature cyclocondensation using catalysts like lithium bromide . Optimization involves controlling stoichiometry, solvent polarity (e.g., methanol or dichloromethane), and reaction time (typically 2–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Q. How is the stereochemical configuration of this compound derivatives determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, (R)-2-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one was resolved using single-crystal X-ray diffraction (MoKα radiation, R-factor = 0.042) to confirm envelope conformations and intermolecular C–H···O interactions . Nuclear Overhauser Effect (NOE) spectroscopy (e.g., 1H–1H NOESY) complements crystallography by probing spatial proximity of protons in solution .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : 1H/13C/19F NMR identifies structural motifs (e.g., trifluoromethyl signals at δ ~120 ppm in 19F NMR) and monitors reaction progress .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C8H12O4S, Mr = 204.24) .

- Chromatography : HPLC with chiral columns (e.g., amylose-based) resolves enantiomers, critical for nucleoside precursor applications .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the reactivity of this compound toward nucleophiles or electrophiles?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, studies on 2-methyl-2-phenyl-1,3-oxathiolan-5-one revealed that electron-deficient carbons at C4/C5 are prone to nucleophilic attack, validated by experimental outcomes with hydrazines or α,β-unsaturated carbonyls . Transition state modeling further explains stereochemical outcomes in ring-opening reactions .

Q. What strategies enable enantioselective synthesis of this compound derivatives for antiviral drug precursors?

- Methodological Answer : Enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes racemic mixtures. For instance, CALB in methanol resolves (±)-1,3-oxathiolan-5-one esters with >90% enantiomeric excess (ee), yielding (R)-configured intermediates critical for lamivudine analogs . Chiral auxiliaries (e.g., (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde) also induce asymmetry during cyclization .

Q. How do substituents (e.g., trifluoromethyl) influence the antioxidant and cytotoxic properties of 1,3-oxathiolan-5-one derivatives?

- Methodological Answer : In vitro assays include:

- Antioxidant Activity : DPPH radical scavenging (IC50 values) and ferric reducing power (FRAP) tests, comparing derivatives to ascorbic acid controls .

- Cytotoxicity : MTT assays against hepatocellular carcinoma (HepG2) cells, with EC50 values correlated to substituent electronegativity. The trifluoromethyl group enhances membrane permeability but may reduce ROS scavenging due to its electron-withdrawing nature .

Q. What are the challenges in scaling up this compound synthesis from lab to pilot plant?

- Methodological Answer : Key issues include:

- Exothermicity : Microwave-assisted reactions require strict temperature control (<50°C) to prevent decomposition .

- Purification : Replace column chromatography with fractional crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

- Byproduct Management : Fluoride byproducts from trifluoromethyl groups necessitate corrosion-resistant reactors (e.g., Hastelloy) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for 1,3-oxathiolan-5-one synthesis: How to troubleshoot?

- Methodological Answer : Variability arises from:

- Moisture Sensitivity : Anhydrous conditions (molecular sieves, argon atmosphere) are critical for lithium bromide-catalyzed reactions .

- Catalyst Purity : Impurities in TBDPS-Cl (tert-butyldiphenylsilyl chloride) reduce yields in silylation steps; pre-purify via vacuum distillation .

- Validation : Replicate procedures using identical reagent sources (e.g., Sigma vs. TCI) and cross-validate with NMR/XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.